molecular formula C84H124O32Zn3 B13809088 Glycyrrhizic acid zinc salt

Glycyrrhizic acid zinc salt

Cat. No.: B13809088
M. Wt: 1842.0 g/mol
InChI Key: TZHUIBSHYUXTHL-WEUGGKDZSA-N
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Description

Glycyrrhizic acid zinc salt: is a compound derived from glycyrrhizic acid, which is the main active component of the licorice root. Glycyrrhizic acid is known for its wide range of pharmacological and biological activities, including anti-inflammatory, antiviral, and hepatoprotective properties . The zinc salt form of glycyrrhizic acid enhances its stability and bioavailability, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of glycyrrhizic acid zinc salt typically involves the neutralization of glycyrrhizic acid with zinc ions. This can be achieved by dissolving glycyrrhizic acid in water and adding a zinc salt, such as zinc chloride or zinc sulfate, under controlled pH conditions. The reaction mixture is then stirred and heated to facilitate the formation of the zinc salt .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of glycyrrhizic acid from licorice root, followed by its conversion to the zinc salt using zinc chloride or zinc sulfate. The product is then purified and dried to obtain the final compound .

Comparison with Similar Compounds

  • Glycyrrhizic acid ammonium salt
  • Glycyrrhizic acid potassium salt
  • Glycyrrhizic acid magnesium salt

Comparison: Glycyrrhizic acid zinc salt is unique due to its enhanced stability and bioavailability compared to other glycyrrhizic acid salts. The zinc ion provides additional therapeutic benefits, including improved anti-inflammatory and antiviral activities . Other salts, such as the ammonium and potassium salts, may have similar pharmacological properties but lack the enhanced stability and bioavailability provided by the zinc ion .

Properties

Molecular Formula

C84H124O32Zn3

Molecular Weight

1842.0 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;zinc

InChI

InChI=1S/2C42H62O16.3Zn/c2*1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h2*16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/t2*19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;/m00.../s1

InChI Key

TZHUIBSHYUXTHL-WEUGGKDZSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.[Zn].[Zn].[Zn]

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[Zn].[Zn].[Zn]

Origin of Product

United States

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